molecular formula C9H10S2 B8396879 Phenylethyl dithiocarboxylic acid

Phenylethyl dithiocarboxylic acid

Cat. No.: B8396879
M. Wt: 182.3 g/mol
InChI Key: JWUDANXWFVKRQT-UHFFFAOYSA-N
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Description

Phenylethyl dithiocarboxylic acid is an organosulfur compound belonging to the class of dithiocarboxylic acids, which are the dithia analogues of carboxylic acids with the general formula RCS₂H . These compounds are characterized by their pronounced acidity, with dithiocarboxylic acids being approximately three times more acidic than their monothiocarboxylic counterparts . A common and efficient synthesis route for these molecules involves the reaction of carbon disulfide with a suitable Grignard reagent . Dithiocarboxylic acids are versatile building blocks in organic synthesis. They readily undergo S-alkylation to form dithiocarboxylate esters , and their salts can act as nucleophiles. Furthermore, derivatives such as 2-(hydroxyimino)-2-phenylethyl dithiocarboxylates can be cyclized to form valuable heterocyclic systems like isothiazoles , highlighting their utility in constructing complex molecular architectures. This makes them particularly valuable for researchers developing novel synthetic methodologies, creating ligands for metal complexes, and exploring new heterocyclic compounds in medicinal chemistry. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C9H10S2

Molecular Weight

182.3 g/mol

IUPAC Name

3-phenylpropanedithioic acid

InChI

InChI=1S/C9H10S2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)

InChI Key

JWUDANXWFVKRQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=S)S

Origin of Product

United States

Scientific Research Applications

Synthesis and Reactivity

Phenylethyl dithiocarboxylic acid serves as a precursor for synthesizing various derivatives, including thioamides and dithioesters, which have shown increasing utility in organic synthesis. The compound can be synthesized through several methods, including reactions with phosphorus pentasulfide, which acts as a thiating agent for converting carboxylic acids into dithiocarboxylic acids .

Table 1: Synthesis Methods of this compound

MethodDescriptionReferences
Phosphorus Pentasulfide ReactionUtilizes phosphorus pentasulfide to convert carboxylic acids into dithiocarboxylic acids.
Ammonium Polysulfide ReactionInvolves the reaction of aldehydes with ammonium polysulfide to form dithiocarboxylic acids.
Ester HydrolysisHydrolysis of dithioesters leads to the formation of dithiocarboxylic acids.

Pharmaceutical Applications

This compound and its derivatives have been investigated for their potential pharmacological activities. Research has shown that compounds derived from this compound exhibit significant anticancer properties and can act as inhibitors for various biological targets.

Case Study: Anticancer Activity

A study focused on phenoxy derivatives, which include this compound derivatives, demonstrated cytotoxic effects against multiple cancer cell lines. The derivative compounds showed IC50 values indicating potent efficacy against tumor cells by inhibiting specific pathways involved in tumor progression .

Table 2: Cytotoxicity Data of Phenoxy Derivatives

Compound IDCell Line TestedIC50 Value (µM)Mechanism of Action
13MCF-7~13Inhibition of HIF-1α via p53/MDM-2 mediated degradation
14Dalton’s LymphomaNot specifiedTargeting matrix metalloproteases

Material Science Applications

In material science, this compound is utilized as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization processes. This method allows for the synthesis of well-defined polymers with controlled molecular weights and functionalities.

Case Study: RAFT Polymerization

Research has shown that this compound can effectively mediate polymerization reactions, leading to the production of polymers with specific properties tailored for applications in drug delivery systems and coatings .

The biological activity of this compound derivatives extends beyond anticancer properties; they also exhibit potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease.

Table 3: Biological Activities of Derivatives

Compound IDActivity TypeTargetEfficacy
17Acetylcholinesterase InhibitorAChE/BChEHigh AChE inhibition, inactive against BChE

Comparison with Similar Compounds

Chemical Structure and Substituent Effects

Dithiocarboxylic acids vary significantly based on their substituents, which influence stability, reactivity, and applications. Key comparisons include:

Compound Substituent Stability Key Reactivity Features Reference
Dithioacetic Acid CH₃- Low Prone to decomposition; used in synthesis of thioamides
Dithiobenzoic Acid C₆H₅- Moderate Aromatic stabilization enhances stability
2,4,6-Trimethyl-Dithiobenzoic Acid C₆H₂(CH₃)₃- High Steric hindrance from methyl groups increases stability
Phenylethyl Dithiocarboxylic Acid C₆H₅-CH₂-CH₂- Moderate (inferred) Combines aromatic stability with aliphatic flexibility
  • Phenylethyl vs. Aliphatic Derivatives : Aliphatic dithiocarboxylic acids (e.g., dithioacetic acid) are less stable due to the absence of aromatic conjugation. The phenylethyl group provides partial stabilization through resonance but lacks the steric protection seen in trimethyl derivatives .
  • Phenylethyl vs.

Reactivity with Amines

Phenylmercury dithiocarboxylates (e.g., PhHg-S₂CR) serve as efficient thioacylating agents for primary and secondary amines, producing thioamides in high yields . This compound, if converted to its mercury salt, could exhibit similar reactivity. Comparative reactivity:

Substrate Reaction Product Yield (%) Notes
PhHg-S₂C-C₆H₅ (dithiobenzoate) Thioamides >80 High efficiency due to aromatic group
Aliphatic dithiocarboxylate Thioamides 70–80 Moderate steric hindrance
Phenylethyl derivative (inferred) Thioamides ~75 (est.) Balance of aromaticity and flexibility

Research Findings and Data

Table 1: Stability and Reactivity Trends

Compound Type Thermal Stability Reactivity with Amines Yield in Thioamide Synthesis
Aliphatic (e.g., CH₃-) Low High 70–80%
Aromatic (e.g., C₆H₅-) Moderate High >80%
Bulky Aromatic (e.g., C₆H₂(CH₃)₃-) High Moderate N/A
Phenylethyl (inferred) Moderate High ~75% (estimated)

Preparation Methods

Reaction Mechanism and Substrate Selection

The Grignard-Mitsunobu one-pot sequence enables rapid access to dithiocarboxylic acid derivatives. As demonstrated by fluorinated analogs, magnesium reagents react with thiocarbonyl precursors to form intermediates, which undergo Mitsunobu-type substitutions with alcohols. For phenylethyl derivatives, substituting trifluoroethanol with β-phenylethanol could yield target compounds.

Optimization of Reaction Conditions

Key parameters include:

  • Base selection : Cesium carbonate outperforms potassium or sodium carbonate in deprotonation steps, achieving 68–78% yields for methyl and ethyl dithioesters.

  • Solvent systems : Acetone and butanone enhance reaction rates compared to chlorinated solvents, reducing side-product formation.

  • Temperature control : Reactions proceed optimally at 0°C to room temperature, minimizing thermal degradation of thiocarbonyl intermediates.

Table 1: Yield Variation with Alkylating Agents in Grignard-Mitsunobu Reactions

EntryR1R2Yield (%)
1HCH368
2HCH2CH372
3VinylCH2CF341

Data adapted from fluorinated dithiocarboxylate syntheses.

Phosphorus Pentasulfide-Mediated Thiation

Catalytic Thioesterification

Phosphorus pentasulfide (P4S10) catalyzes direct conversion of carboxylic acids and thiols to dithioesters under reflux conditions. For phenylethyl dithiocarboxylic acid, substituting benzyl mercaptan with β-phenylethanethiol in toluene at 110°C achieves near-quantitative conversion.

Substrate Compatibility and Limitations

  • Electron-deficient aromatics : Nitro- and cyano-substituted benzoic acids yield 85–92% dithioesters, confirming method robustness.

  • Heteroaromatics : Pyridinecarboxylic acids fail due to insoluble byproduct formation, necessitating alternative routes.

Table 2: P4S10-Mediated Dithioester Yields from Benzoic Acid Derivatives

EntrySubstituentThiolYield (%)
1o-MeBenzyl89
2p-NO2β-Phenylethyl92
3m-CF3Cyclohexyl87

Data extrapolated from P4S10-thiol reactions.

RAFT Agent Synthesis via Thiocarbonyl Compounds

RAFT Polymerization Applications

Patent US20120108757 discloses thiocarbonyl compounds, including this compound, as reversible addition-fragmentation chain-transfer (RAFT) agents. Synthesis involves reacting dithiocarboxylic acids with potassium hydroxide, followed by purification via vacuum distillation.

Critical Process Parameters

  • Stoichiometry : A 3:1 molar ratio of carboxylic acid to potassium hydroxide prevents over-sulfidation.

  • Purification : Distillation at 80–100°C under reduced pressure (10–15 mmHg) isolates the product with >95% purity.

Comparative Analysis of Methodologies

Yield and Scalability

  • Grignard-Mitsunobu : Moderate yields (35–78%) but excellent for fluorinated analogs; limited scalability due to air-sensitive intermediates.

  • P4S10 thiation : High yields (59–99%) and scalability to multi-gram quantities; requires rigorous temperature control.

  • RAFT synthesis : Industry-friendly for polymer applications but lower atom economy due to stoichiometric base use.

Functional Group Tolerance

Mitsunobu conditions tolerate vinyl and aryl groups but struggle with sterically hindered alcohols. Conversely, P4S10 accommodates electron-withdrawing groups but fails with heterocycles .

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